Dibenz[b,e]oxepin-11(6H)-one
CAS No.: 4504-87-4
Cat. No.: VC21340690
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![Dibenz[b,e]oxepin-11(6H)-one - 4504-87-4](/images/no_structure.jpg)
CAS No. | 4504-87-4 |
---|---|
Molecular Formula | C14H10O2 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 6H-benzo[c][1]benzoxepin-11-one |
Standard InChI | InChI=1S/C14H10O2/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8H,9H2 |
Standard InChI Key | YUSHFLBKQQILNV-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2C(=O)C3=CC=CC=C3O1 |
Canonical SMILES | C1C2=CC=CC=C2C(=O)C3=CC=CC=C3O1 |
Appearance | Pale Yellow Solid |
Melting Point | 68-70˚C |
Chemical Structure and Properties
Dibenz[b,e]oxepin-11(6H)-one is a tricyclic heterocyclic compound characterized by a seven-membered oxepin ring fused with two benzene rings. Its structural formula is C₁₄H₁₀O₂, with a molecular weight of 210.2280 g/mol . The compound features two oxygen atoms: one as part of the oxepin ring structure and another in the carbonyl functional group at position 11. This arrangement creates a unique electronic distribution that contributes to its chemical reactivity and biological properties.
Physical and Chemical Properties
The physical state of Dibenz[b,e]oxepin-11(6H)-one at room temperature is a white solid with a melting point of 112-114°C . Its CAS Registry Number is 4504-87-4, and its IUPAC Standard InChIKey is YUSHFLBKQQILNV-UHFFFAOYSA-N . The compound demonstrates moderate solubility in common organic solvents such as dichloromethane and ethanol, which facilitates its purification through recrystallization .
Table 1 below summarizes the key physical and chemical properties of Dibenz[b,e]oxepin-11(6H)-one:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₀O₂ |
Molecular Weight | 210.2280 g/mol |
Physical State | White solid |
Melting Point | 112-114°C |
CAS Registry Number | 4504-87-4 |
IUPAC Standard InChIKey | YUSHFLBKQQILNV-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis provides crucial insights into the electronic structure and chemical environment of Dibenz[b,e]oxepin-11(6H)-one. Gas phase ion energetics data reveal an ionization energy of 9.63 eV as determined by electron impact (EI) methods . Appearance energy determinations have been reported for fragment ions C₁₃H₁₀O⁺ (11.5 eV, with CO as the other product) and C₁₄H₉O₂⁺ (10.8 eV, with H as the other product) .
Table 2: Ionization and Appearance Energy Data for Dibenz[b,e]oxepin-11(6H)-one
Ion | Energy (eV) | Method | Other Products |
---|---|---|---|
C₁₄H₁₀O₂⁺ (molecular ion) | 9.63 | EI | - |
C₁₃H₁₀O⁺ | 11.5 | EI | CO |
C₁₄H₉O₂⁺ | 10.8 | EI | H |
The spectroscopic characterization of synthesized Dibenz[b,e]oxepin-11(6H)-one typically employs various techniques including infrared spectroscopy (IR), proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance (¹³C-NMR), and mass spectrometry (MS) .
Nomenclature and Alternative Names
The compound Dibenz[b,e]oxepin-11(6H)-one is known by numerous alternative names in scientific literature and commercial catalogs. This variety of nomenclature reflects both its structural characteristics and its relationship to pharmaceutically relevant compounds.
The most common alternative names include:
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6,11-Dihydrodibenz[b,e]oxepin-11-one
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6,11-Dihydrodibenzo[b,e]oxepin-11-one
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6H-Dibenzo[b,e]oxepin-11-one
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Doxepinone
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6H-benzo[c]benzoxepin-11-one
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Doxepin Related Compound A
The designation "Doxepin Related Compound A" highlights its structural relationship to the tricyclic antidepressant doxepin, where Dibenz[b,e]oxepin-11(6H)-one serves as a key intermediate in doxepin synthesis .
Synthesis Methods
The synthesis of Dibenz[b,e]oxepin-11(6H)-one has been approached through various methodologies, reflecting its importance as both a target compound and as a synthetic intermediate for pharmaceutically active molecules.
Traditional Synthesis Routes
Two traditional approaches have dominated the synthesis of Dibenz[b,e]oxepin-11(6H)-one:
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Intramolecular C-O bond formation via Williamson ether synthesis
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Cyclodehydration or intramolecular Friedel-Crafts acylation of intermediates with a preformed aryl benzyl ether bond
Modern Approaches
More recent synthetic strategies have focused on developing milder and more efficient routes to Dibenz[b,e]oxepin-11(6H)-one. A notable example includes the use of trifluoroacetic anhydride to effect cyclization under milder conditions .
Iron(II) Promoted Synthesis
A novel and efficient synthesis method using iron(II) catalysis has been developed, representing a significant advancement in the preparation of Dibenz[b,e]oxepin-11(6H)-one derivatives. This approach employs direct intramolecular ortho-acylation from readily available 2-(phenoxymethyl)benzoic acid derivatives .
The iron(II) catalyzed reaction typically uses FeCl₂ in conjunction with dichloromethyl methyl ether (DCME) in dichloromethane at room temperature. This methodology offers several advantages over traditional approaches, including operational simplicity, mild reaction conditions, and improved yields .
Table 3: Comparison of Various Synthesis Methods for Dibenz[b,e]oxepin-11(6H)-one
Method | Reaction Conditions | Reaction Time | Yield (%) |
---|---|---|---|
Traditional Friedel-Crafts | Strong Lewis acids, high temperatures | 12-24 h | 20-40 |
Trifluoroacetic anhydride | Milder conditions | 6-12 h | 30-50 |
Iron(II) catalysis | FeCl₂, DCME, DCM, room temperature | 24 h | 70-85 |
The purification of the product typically involves simple washing with water, extraction with dichloromethane, treatment with aqueous saturated NaHCO₃, drying over anhydrous Na₂SO₄, and either column chromatography or recrystallization from ethanol .
Biological and Pharmaceutical Importance
Dibenz[b,e]oxepin-11(6H)-one possesses significant biological properties and serves as a structural foundation for several pharmaceutically active compounds.
Antimicrobial Activity
Research has demonstrated that Dibenz[b,e]oxepin-11(6H)-one and its derivatives exhibit varying degrees of antimicrobial activity. A series of Dibenz[b,e]oxepin-11(6H)-one O-benzoyloximes have been synthesized and evaluated for their antibacterial and antifungal properties .
These compounds have been tested against:
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Gram-positive bacteria: Methicillin-Resistant Staphylococcus Aureus (MRSA)
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Gram-negative bacteria: Escherichia coli (E. coli)
Quantity | Price (EUR) | Supplier |
---|---|---|
250 mg | 22.00 | CymitQuimica |
1 g | 26.00 | CymitQuimica |
5 g | 47.00 | CymitQuimica |
25 g | 111.00 | CymitQuimica |
The compound requires temperature-controlled storage and delivery to maintain its stability and purity .
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